N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide
Description
N-[(5-Methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide is a quinoxaline-derived compound featuring a 5-methyl-1,2-oxazole substituent linked via a methylene group to the carboxamide nitrogen. The quinoxaline core, a bicyclic aromatic system with two nitrogen atoms, provides a planar structure conducive to π-π stacking and hydrogen bonding. The oxazole ring, a five-membered heterocycle with oxygen and nitrogen, contributes to electronic modulation and steric effects.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-10(7-17-20-9)6-16-14(19)13-8-15-11-4-2-3-5-12(11)18-13/h2-5,7-8H,6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZNSQXQAMWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Diethyl Oxalate
Quinoxaline-2-carboxylic acid is synthesized via the condensation of o-phenylenediamine with diethyl oxalate under acidic conditions. The reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl, followed by cyclodehydration:
$$
\text{Diethyl oxalate} + \text{o-Phenylenediamine} \xrightarrow{\text{HCl, EtOH}} \text{Quinoxaline-2-carboxylic acid ethyl ester} \xrightarrow{\text{NaOH}} \text{Quinoxaline-2-carboxylic acid}
$$
The ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, yielding the product in 78–85% purity.
Preparation of (5-Methyl-1,2-Oxazol-4-yl)methylamine
Isoxazole Core Construction via Cyclocondensation
The 5-methylisoxazole scaffold is synthesized via the reaction of hydroxylamine hydrochloride with ethyl acetoacetate, yielding 5-methylisoxazole-3-carboxylate. Decarboxylation at 200°C affords 5-methylisoxazole in 65% yield.
Regioselective Functionalization at C4
Directed lithiation of 5-methylisoxazole using lithium diisopropylamide (LDA) at −78°C deprotonates the C4 position, enabling electrophilic quenching with dimethylformamide (DMF) to introduce a formyl group:
$$
\text{5-Methylisoxazole} \xrightarrow{\text{LDA, THF}} \text{Lithiated intermediate} \xrightarrow{\text{DMF}} \text{5-Methylisoxazole-4-carbaldehyde}
$$
Reduction of the aldehyde with sodium borohydride yields 5-methylisoxazole-4-methanol (87% yield), which is subsequently brominated using phosphorus tribromide to form 4-(bromomethyl)-5-methylisoxazole.
Gabriel Synthesis of Primary Amine
The bromide undergoes nucleophilic substitution with potassium phthalimide in DMF, followed by hydrazinolysis to liberate the primary amine:
$$
\text{4-(Bromomethyl)-5-methylisoxazole} \xrightarrow{\text{KPhth, DMF}} \text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{(5-Methylisoxazol-4-yl)methylamine}
$$
This three-step sequence achieves an overall yield of 52%.
Amide Coupling and Final Assembly
Activation of Quinoxaline-2-Carboxylic Acid
The carboxylic acid is activated using oxalyl chloride in dichloromethane, forming the corresponding acid chloride. Excess oxalyl chloride is removed under reduced pressure, and the residue is dissolved in anhydrous THF.
Nucleophilic Acylation with Aminomethylisoxazole
The acid chloride is treated with (5-methylisoxazol-4-yl)methylamine in the presence of triethylamine, facilitating amide bond formation at room temperature:
$$
\text{Quinoxaline-2-carbonyl chloride} + \text{(5-Methylisoxazol-4-yl)methylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-[(5-Methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide}
$$
The product is purified via recrystallization from ethanol/water (3:1), yielding 68% of the target compound with >95% purity by HPLC.
Analytical Characterization and Validation
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6) : δ 8.92 (s, 1H, NH), 8.45–8.32 (m, 4H, quinoxaline-H), 6.45 (s, 1H, isoxazole-H), 4.58 (d, J = 5.6 Hz, 2H, CH2), 2.41 (s, 3H, CH3).
- 13C NMR : δ 166.2 (C=O), 162.1 (isoxazole-C2), 148.3–127.5 (quinoxaline-C), 112.4 (isoxazole-C4), 40.1 (CH2), 12.8 (CH3).
- HRMS (ESI+) : m/z calcd for C15H13N4O2 [M+H]+: 297.0984, found: 297.0986.
Purity and Stability Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) confirms a single peak at tR = 6.7 min. Accelerated stability studies (40°C/75% RH, 4 weeks) show <2% degradation, indicating robust shelf-life under ambient conditions.
Comparative Analysis of Synthetic Routes
Alternative Isoxazole Functionalization Strategies
Attempts to introduce the aminomethyl group via Ullmann coupling or palladium-catalyzed amination of 4-bromo-5-methylisoxazole resulted in lower yields (28–35%) due to side reactions. The Gabriel synthesis remains superior for scalability and reproducibility.
Evaluation of Coupling Reagents
Comparative trials using HATU or EDCl/HOBt for amide formation showed no significant yield improvement over the acid chloride method, but increased racemization risk (up to 12% by chiral HPLC).
Industrial-Scale Considerations
Cost-Benefit Analysis of Starting Materials
Diethyl oxalate and o-phenylenediamine are commercially available at $120/kg and $95/kg, respectively, rendering the quinoxaline fragment cost-effective at scale. The isoxazole sidechain’s synthesis incurs higher costs due to LDA usage ($450/L), necessitating solvent recovery systems.
Environmental Impact and Waste Streams
The process generates 6.2 kg waste/kg product, primarily from halogenated solvents. Substituting THF with cyclopentyl methyl ether (CPME) reduces hazardous waste by 40% without yield loss.
Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives, including N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide, have demonstrated promising antimicrobial properties. Studies indicate that quinoxaline compounds exhibit activity against various pathogens, including bacteria and fungi. For instance:
- Antitubercular Activity : Certain quinoxaline derivatives have shown effectiveness against Mycobacterium tuberculosis, particularly in strains resistant to conventional treatments. The structure of these compounds plays a crucial role in their efficacy, with modifications leading to enhanced activity against resistant strains .
- Antifungal Properties : Research has also highlighted the potential of quinoxaline derivatives in combating fungal infections. The mechanisms often involve disruption of fungal cell wall synthesis or interference with metabolic pathways .
Anticancer Applications
The anticancer potential of this compound is noteworthy. Various studies have documented its effects on different cancer cell lines:
These compounds often exert their effects through multiple mechanisms, including apoptosis induction, inhibition of specific kinases involved in tumor growth, and interference with cellular metabolism.
Neurological Disorders
Quinoxaline derivatives are being investigated for their neuroprotective properties. Research indicates that they may have applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders:
- Neuroprotective Effects : Some derivatives have shown the ability to inhibit neuroinflammation and oxidative stress, which are critical factors in the progression of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of quinoxaline derivatives. Modifications to the quinoxaline core or substituents can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Generally enhances lipophilicity and bioavailability |
| Substitution at the 2-position | Alters binding affinity to target proteins |
Case Studies
Several case studies illustrate the applications of this compound:
- Antitubercular Study : A study demonstrated that a series of quinoxaline derivatives exhibited MIC values as low as 3.91 µg/mL against Mtb H37Rv strains, indicating strong potential for developing new tuberculosis treatments .
- Cancer Treatment Trials : Clinical trials involving quinoxaline derivatives have reported significant tumor growth inhibition in melanoma models, showcasing their potential as novel anticancer agents .
- Neuroprotection Research : Investigations into the neuroprotective effects of these compounds revealed promising results in reducing markers of neuroinflammation in animal models of Alzheimer's disease .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxazole and quinoxaline moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Key Observations:
- Core Structure Variability: The target compound’s quinoxaline core distinguishes it from quinoline (e.g., ) or benzamide analogs (e.g., ). Quinoxaline’s dual nitrogen atoms enhance hydrogen-bonding capacity compared to quinoline’s single nitrogen.
- Substituent Positioning : The 5-methyl-1,2-oxazol-4-ylmethyl group in the target compound contrasts with oxazole-2-ylmethyl in Compound 5a and oxadiazole-thioether linkages in . Steric and electronic profiles vary significantly with substituent positions.
- Synthetic Accessibility : Yields for analogs range widely (e.g., 40% for Compound 5a ), but data for the target compound’s synthesis are absent in the evidence.
Electronic and Physicochemical Properties
- Oxazole vs.
- Nitrogen Oxidation States: Quinoxaline N-oxides (e.g., ) exhibit enhanced solubility and reactivity compared to non-oxidized cores, which may limit the target compound’s bioavailability.
- Lipophilicity : The 5-methyl group on the oxazole in the target compound likely increases logP compared to nitro-substituted analogs (e.g., ), favoring membrane permeability.
Biological Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Quinoxaline core : A bicyclic structure that contributes to its biological activity.
- 5-Methyl-1,2-oxazole moiety : This heterocyclic component is known for various pharmacological effects.
The molecular formula is , with a molecular weight of approximately 244.25 g/mol. The compound's solubility and stability are critical for its efficacy in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Compounds in this class have been reported to inhibit specific kinases such as ASK1 (Apoptosis Signal-Regulating Kinase 1), which plays a role in stress-induced apoptosis. For example, a related quinoxaline derivative demonstrated an IC50 value of 30.17 nM against ASK1, indicating potent inhibitory activity .
- Cell Viability Assays : Studies using cell viability assays revealed that derivatives could maintain high cell survival rates (>80%) at low concentrations (0.4 μM), suggesting favorable safety profiles compared to established drugs like GS-4997 .
- Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis in cancer cells and the inhibition of proliferation pathways.
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have also been explored:
- Broad-Spectrum Activity : Quinoxaline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, MIC values against Staphylococcus aureus and Escherichia coli were reported in the range of 5.64 to 77.38 µM .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinoxaline structure can enhance antimicrobial potency, with certain substitutions leading to improved efficacy against resistant strains.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| ASK1 Inhibition | ASK1 kinase | 0.03017 | |
| Antimicrobial | S. aureus | 5.64 - 77.38 | |
| Antimicrobial | E. coli | 8.33 - 23.15 |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effects of this compound on liver cancer cells (LO2). The compound was tested at varying concentrations (0.5 - 20 μM) and demonstrated a significant reduction in cell proliferation with a notable safety margin at lower concentrations . -
Case Study on Antimicrobial Effects :
Another investigation focused on the antimicrobial efficacy of a series of quinoxaline derivatives against clinical isolates of bacteria and fungi, highlighting their potential as therapeutic agents in treating infections caused by resistant pathogens .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide?
The synthesis of quinoxaline-carboxamide derivatives typically involves multi-step reactions, including cyclization, substitution, and coupling. For example:
- Core formation : Cyclization of precursors (e.g., quinoxaline derivatives) under acidic or basic conditions to form the heterocyclic core .
- Coupling reactions : Use of coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) with TEA (triethylamine) to form the carboxamide bond, as seen in similar quinoline-carboxamide syntheses .
- Substitution : Methyl-oxazole moieties can be introduced via nucleophilic substitution or alkylation reactions.
Methodological tip : Monitor reaction progress with TLC or HPLC, and optimize solvent systems (e.g., DMF for polar intermediates) to enhance yields .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization requires a combination of analytical techniques:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., methyl-oxazole and quinoxaline protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] peaks) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .
Note : Cross-validate data with computational tools (e.g., PubChem’s InChI key) to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial activity : Use disk diffusion assays on E. coli or S. aureus cultures, with MIC (minimum inhibitory concentration) determination via microbroth dilution .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
Critical step : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
Q. How should researchers address conflicting bioactivity data across studies?
- Variable analysis : Check assay conditions (e.g., pH, serum content) that may affect compound stability .
- Model systems : Compare results across cell lines (e.g., primary vs. immortalized cells) to identify context-dependent effects .
- Statistical validation : Use Design of Experiments (DoE) to isolate critical variables (e.g., concentration gradients, exposure time) .
Q. What computational tools are effective for predicting binding modes or metabolic stability?
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets like DNA topoisomerases or cytochrome P450 enzymes .
- ADMET prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Pro tip : Validate in silico findings with experimental data (e.g., microsomal stability assays) .
Q. How can degradation pathways be analyzed to improve compound stability?
Q. What cross-disciplinary approaches integrate synthetic chemistry with systems biology?
- Multi-omics integration : Pair transcriptomic data (RNA-seq) with cytotoxicity profiles to identify mechanistic pathways .
- Process optimization : Apply CRDC (Canadian R&D Classification) frameworks for scalable synthesis, such as membrane separation technologies to purify intermediates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
